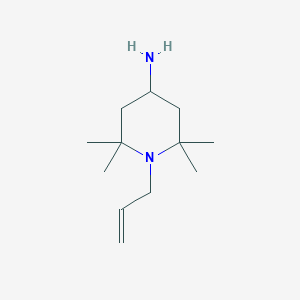
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a propyl group attached to an oxazinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired oxazinone compounds. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and yield of the compound on an industrial scale. The choice of solvents, catalysts, and reaction parameters is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as (diacetoxyiodo)benzene.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene in the presence of water.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide for free radical bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases like human leukocyte elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced tissue degeneration and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Another flavonoid with antioxidant properties.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: A structurally related compound with potential biological activities.
Uniqueness
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, phenyl, and propyl groups on the oxazinone ring differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Propiedades
Número CAS |
66086-71-3 |
|---|---|
Fórmula molecular |
C20H17NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
5-benzoyl-6-phenyl-2-propyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C20H17NO3/c1-2-9-16-21-20(23)17(18(22)14-10-5-3-6-11-14)19(24-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3 |
Clave InChI |
RGGPJBQTELRAKC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=O)C(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
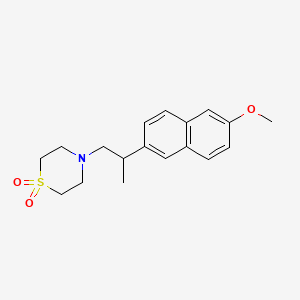
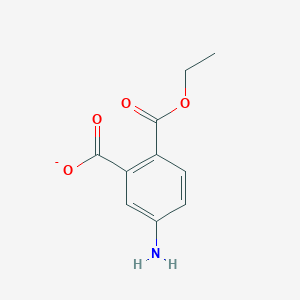

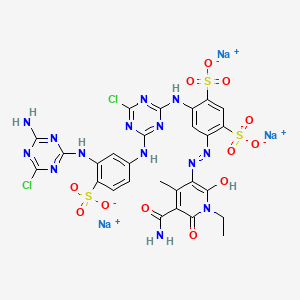

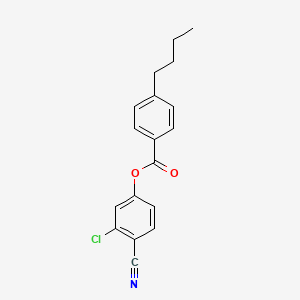
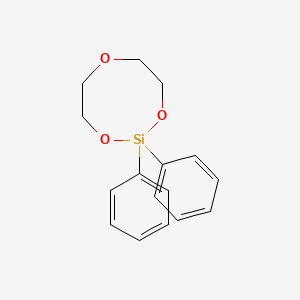
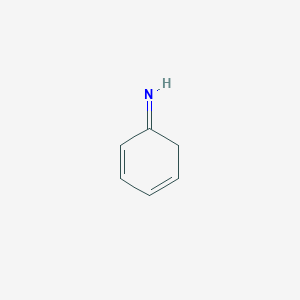
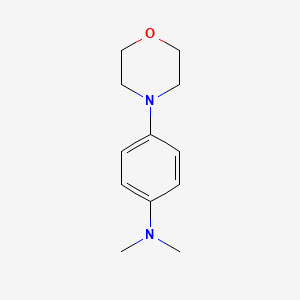
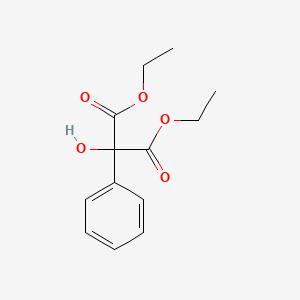
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
